Methyl 3-chloro-4-fluorosulfonyloxybenzoate
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Overview
Description
“Methyl 3-chloro-4-fluorosulfonyloxybenzoate” likely contains a benzoate group (a benzene ring attached to a carboxylate), a methyl group (CH3), a chloro group (Cl), a fluoro group (F), and a sulfonyloxy group (SO2O). The presence of these functional groups can influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the chloro, fluoro, sulfonyloxy, and methyl groups onto the benzene ring. The exact process would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these functional groups around the benzene ring. The exact structure could be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the electron-withdrawing or electron-donating nature of the functional groups. For example, the chloro and fluoro groups are electron-withdrawing, which could make the benzene ring more susceptible to electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyloxy group could increase its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-chloro-4-fluorosulfonyloxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO5S/c1-14-8(11)5-2-3-7(6(9)4-5)15-16(10,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTOLCHQICBQRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OS(=O)(=O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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